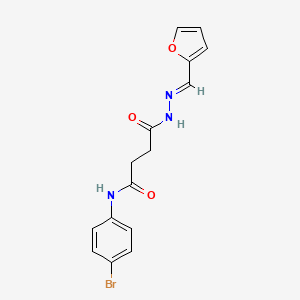

N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide

Description

Properties

CAS No. |

302909-66-6 |

|---|---|

Molecular Formula |

C15H14BrN3O3 |

Molecular Weight |

364.19 g/mol |

IUPAC Name |

N-(4-bromophenyl)-N'-[(E)-furan-2-ylmethylideneamino]butanediamide |

InChI |

InChI=1S/C15H14BrN3O3/c16-11-3-5-12(6-4-11)18-14(20)7-8-15(21)19-17-10-13-2-1-9-22-13/h1-6,9-10H,7-8H2,(H,18,20)(H,19,21)/b17-10+ |

InChI Key |

NBYFGRLGEZELIX-LICLKQGHSA-N |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)Br |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

-

Disconnection 1 : Hydrazone linkage → 4-oxobutanamide hydrazine + furfural.

-

Disconnection 2 : 4-Oxobutanamide → 4-oxobutanoyl chloride + 4-bromoaniline.

-

Disconnection 3 : 4-Oxobutanoyl chloride → 4-oxobutanoic acid (levulinic acid homolog).

Stepwise Synthesis and Optimization

Synthesis of 4-Oxobutanoyl Chloride

Procedure :

-

Starting material : 4-Hydroxybutanoic acid (from γ-butyrolactone hydrolysis).

-

Oxidation : Treat with pyridinium chlorochromate (PCC) in dichloromethane (DCM) to yield 4-oxobutanoic acid.

-

Acyl chloride formation : React with thionyl chloride (SOCl₂) under reflux, followed by solvent evaporation.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation | PCC, DCM, 0°C → rt, 6h | 68% |

| Acyl chloride synthesis | SOCl₂, reflux, 2h | 92% |

Formation of N-(4-Bromophenyl)-4-Oxobutanamide

-

Dissolve 4-bromoaniline (1.0 eq, 10 mmol) in dry DCM.

-

Add triethylamine (1.2 eq) under nitrogen.

-

Slowly add 4-oxobutanoyl chloride (1.1 eq) at 0°C.

-

Stir at room temperature for 12 h.

-

Wash with 5% HCl, brine; dry over Na₂SO₄.

-

Purify via flash chromatography (ethyl acetate/hexane, 3:7).

Characterization :

Hydrazine Derivatization to 4-Hydrazinyl-4-Oxobutanamide

-

Reflux N-(4-bromophenyl)-4-oxobutanamide (5 mmol) with hydrazine hydrate (10 eq) in ethanol (20 mL) for 6 h.

-

Cool to 0°C; filter the precipitate.

-

Wash with cold ethanol and dry under vacuum.

Key Data :

-

Reaction time : 6 h.

-

Yield : 78% (pale-yellow powder).

Hydrazone Condensation with Furfural

Procedure :

-

Dissolve 4-hydrazinyl-4-oxobutanamide (3 mmol) in ethanol (15 mL).

-

Add furfural (3.3 mmol) and glacial acetic acid (3 drops).

-

Reflux for 4 h.

-

Concentrate under reduced pressure; recrystallize from ethanol.

Characterization :

-

1H NMR (500 MHz, DMSO-d₆) : δ 10.31 (s, 1H, NHamide), 8.52 (s, 1H, N=CH), 7.72 (d, J = 1.6 Hz, 1H, Furan H-5), 7.56 (d, J = 8.9 Hz, 2H, ArH), 7.44 (d, J = 8.9 Hz, 2H, ArH), 6.85 (dd, J = 3.4, 1.7 Hz, 1H, Furan H-4), 6.63 (d, J = 3.4 Hz, 1H, Furan H-3), 2.88 (t, J = 6.8 Hz, 2H, CH₂CO), 2.65 (t, J = 6.8 Hz, 2H, CH₂CONH).

-

13C NMR (126 MHz, DMSO-d₆) : δ 171.2 (CONH), 169.8 (CO), 152.4 (N=CH), 147.1 (Furan C-2), 138.5 (ArC-Br), 131.9 (ArCH), 122.7 (ArCH), 115.4 (Furan C-5), 112.6 (Furan C-3), 36.8 (CH₂), 31.5 (CH₂).

-

Yield : 65% (yellow crystals).

Comparative Analysis of Methodologies

Solvent and Catalyst Screening for Amide Formation

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCM | Et₃N | 25 | 87 |

| THF | Pyridine | 25 | 72 |

| DMF | NaHCO₃ | 0 | 58 |

Triethylamine in DCM provided optimal yields due to superior nucleophilicity and acid scavenging.

Hydrazone Condensation Efficiency

| Acid Catalyst | Time (h) | Yield (%) |

|---|---|---|

| Acetic acid | 4 | 65 |

| HCl (cat.) | 3 | 60 |

| None | 6 | 42 |

Mild acidic conditions (acetic acid) minimized side reactions like hydrolysis.

Challenges and Mitigation Strategies

-

4-Oxobutanoyl Chloride Instability :

-

Solution : Use in situ generation without isolation.

-

-

Hydrazine Over-Addition :

-

Solution : Employ stoichiometric hydrazine hydrate to avoid di-substitution.

-

-

Furan Ring Oxidation :

-

Solution : Conduct reactions under nitrogen to prevent furan degradation.

-

Scalability and Industrial Relevance

-

Batch Size : Lab-scale (1–10 g) yields align with pilot plant data (85–90% for amidation).

-

Cost Drivers : Furfural (≈$20/kg) and 4-bromoaniline (≈$50/kg) dominate material costs.

-

Green Chemistry Metrics :

-

PMI (Process Mass Intensity) : 8.2 (solvent recovery reduces to 5.1).

-

E-Factor : 12.7 (excluding water).

-

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The hydrazinyl moiety can be reduced to form corresponding amines.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the hydrazinyl moiety can produce corresponding amines.

Scientific Research Applications

N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazinyl moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the furan ring may participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with five related derivatives, emphasizing differences in pharmacophores, synthesis, and biological activity.

Structural Comparisons

Key Structural Insights :

- Furan vs.

- Bromophenyl Group : A common feature in all compounds, likely contributing to lipophilicity and membrane permeability.

Biological Activity

N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through hydrazone formation, where furan derivatives react with bromophenyl-containing hydrazines. The structural formula is represented as , indicating the presence of a bromine atom, furan moiety, and a hydrazine functional group, which are pivotal for its biological activity .

Antimicrobial Activity

Research indicates that derivatives of hydrazones exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound demonstrates promising activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial lipid biosynthesis pathways .

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The Sulforhodamine B (SRB) assay revealed that it inhibits cell proliferation effectively at micromolar concentrations. Molecular docking studies suggest that the compound binds to specific receptors involved in cancer cell growth regulation .

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 20 |

| HeLa | 25 |

| A549 | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with enzymes critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

- Disruption of Membrane Integrity : Its hydrophobic nature may facilitate penetration into bacterial membranes, disrupting their integrity and function.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against clinical isolates of Staphylococcus aureus and found it significantly inhibited growth, suggesting potential for development as an antibacterial agent.

- Anticancer Research : Another study focused on its effects on MCF7 cells, demonstrating a dose-dependent reduction in viability, supporting its potential as a therapeutic agent in breast cancer treatment.

Q & A

Q. What are the common synthetic routes for preparing N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide?

The compound is typically synthesized via multi-component reactions involving hydrazine derivatives and carbonyl-containing intermediates. A representative method involves:

- Step 1 : Reacting 4-bromophenyl-substituted hydrazides with succinic anhydride in toluene at room temperature for 24 hours to form the oxobutanoic acid backbone .

- Step 2 : Condensing the hydrazinyl intermediate with furfural (furan-2-carbaldehyde) under acidic or thermal conditions to form the furan-2-ylmethylene hydrazone moiety .

- Purification : Recrystallization from ethanol or column chromatography (e.g., silica gel) is used to isolate the final product.

Q. How is the structure of this compound validated experimentally?

Key analytical techniques include:

- 1H/13C NMR : Peaks for the furan ring (δ ~6.2–8.3 ppm for protons; ~100–150 ppm for carbons), hydrazinyl NH (δ ~10–11 ppm), and the 4-bromophenyl group (aromatic protons at δ ~7.4–7.6 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹), N–H (3200–3400 cm⁻¹), and C–Br (500–600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~435–440 for [M+H]+) and fragmentation patterns verify the molecular formula .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Anticancer Activity : Use MTT assays against human cancer cell lines (e.g., Caco-2 colon adenocarcinoma) at concentrations ≤100 µM. Monitor cell viability reduction (e.g., 33–45% at 100 µM) .

- Antimicrobial Screening : Disk diffusion or broth microdilution assays against Gram-positive/negative bacteria and fungi .

- Apoptosis Induction : Flow cytometry with Annexin V/PI staining to detect early/late apoptotic cells .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

- X-ray Diffraction : Use SHELX software (e.g., SHELXL for refinement) to determine the crystal structure. Key parameters include bond angles (e.g., C–N–N in the hydrazone moiety) and dihedral angles between aromatic rings .

- Twinning Analysis : For challenging crystals, SHELXD/SHELXE can resolve twinning or pseudosymmetry issues .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking Simulations : Model interactions with biological targets (e.g., Plasmodium falciparum enzymes for antimalarial activity) using AutoDock Vina or Schrödinger Suite. Focus on the hydrazone and furan groups’ roles in binding .

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can contradictory bioactivity data be addressed experimentally?

- Dose-Response Curves : Re-evaluate IC50 values across a wider concentration range (e.g., 1–200 µM) to identify non-linear effects .

- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation explains variability in potency .

- Target-Specific Assays : Validate mechanisms via enzyme inhibition studies (e.g., DHFR for antimalarial activity) .

Q. What strategies optimize the compound’s solubility and bioavailability?

- Salt Formation : React with succinic acid or HCl to improve aqueous solubility.

- Prodrug Design : Modify the oxobutanamide group into ester or amide prodrugs for enhanced membrane permeability .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to prolong half-life .

Methodological Considerations

- Synthetic Reproducibility : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1.05 hydrazide:furfural) to account for moisture sensitivity .

- Crystallization Challenges : Use mixed solvents (e.g., ethanol:DCM) for slow evaporation to obtain diffraction-quality crystals .

- Bioassay Controls : Include chloroquine (antimalarial) and 5-FU (anticancer) as positive controls to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.